molecular formula C6H11N3OS B13190839 1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine

1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine

Katalognummer: B13190839
Molekulargewicht: 173.24 g/mol
InChI-Schlüssel: XCJMTHYCSULWBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring substituted with a methanesulfinylethyl group and an amine group at the 4-position. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine involves several steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the methanesulfinylethyl group. Common synthetic routes include:

    Step 1: Formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.

    Step 2: Introduction of the methanesulfinylethyl group via nucleophilic substitution reactions.

    Step 3: Final amination step to introduce the amine group at the 4-position.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The methanesulfinylethyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions, forming various derivatives.

    Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

    Major Products: Sulfone derivatives, sulfide derivatives, and substituted pyrazole compounds.

Wissenschaftliche Forschungsanwendungen

1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, modulating biological processes. The methanesulfinylethyl group can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methanesulfinylethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2-Methanesulfinylethyl)piperazine: Similar in structure but with a piperazine ring instead of a pyrazole ring.

    1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine: Differing by the presence of a methyl group at the 4-position.

    1-(2-Methanesulfinylethyl)-1H-pyrazol-3-amine: Differing by the position of the amine group.

These comparisons highlight the unique structural features and reactivity of this compound, making it a distinct and valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C6H11N3OS

Molekulargewicht

173.24 g/mol

IUPAC-Name

1-(2-methylsulfinylethyl)pyrazol-4-amine

InChI

InChI=1S/C6H11N3OS/c1-11(10)3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3

InChI-Schlüssel

XCJMTHYCSULWBK-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)CCN1C=C(C=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.